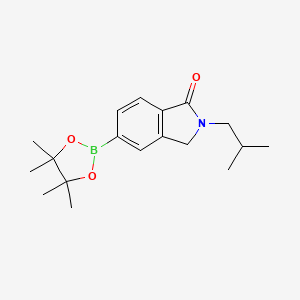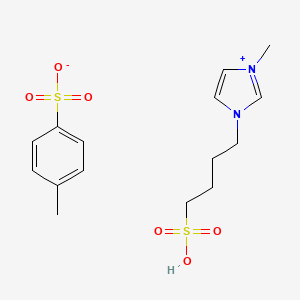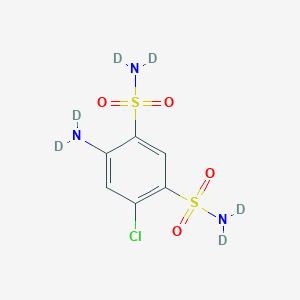
4-Amino-6-chloro-1,3-benzenedisulfonamide-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-chloro-1,3-benzenedisulfonamide-d6 is a deuterated derivative of 4-Amino-6-chloro-1,3-benzenedisulfonamide. This compound is known for its potent inhibitory effects on the gastric pathogen, Helicobacter pylori . It is often used in scientific research due to its unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-chloro-1,3-benzenedisulfonamide-d6 typically involves the condensation of appropriately labeled aldehydes with 4-Amino-6-chloro-1,3-benzenedisulfonamide . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, with a focus on optimizing yield and purity through advanced chemical engineering techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-chloro-1,3-benzenedisulfonamide-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-chloro-1,3-benzenedisulfonamide-d6 has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of deuterated thiazides and other complex molecules.
Medicine: Its potential therapeutic applications are explored in treating gastric infections and other related conditions.
Industry: The compound is used in various industrial processes, including the production of pharmaceuticals and chemical intermediates.
Wirkmechanismus
The mechanism of action of 4-Amino-6-chloro-1,3-benzenedisulfonamide-d6 involves its interaction with specific molecular targets in Helicobacter pylori. It inhibits the activity of certain enzymes, disrupting the bacterial cell’s metabolic processes and leading to its death . The exact molecular pathways involved are still under investigation, but the compound’s effectiveness as an inhibitor is well-documented.
Eigenschaften
Molekularformel |
C6H8ClN3O4S2 |
|---|---|
Molekulargewicht |
291.8 g/mol |
IUPAC-Name |
4-chloro-1-N,1-N,3-N,3-N-tetradeuterio-6-(dideuterioamino)benzene-1,3-disulfonamide |
InChI |
InChI=1S/C6H8ClN3O4S2/c7-3-1-4(8)6(16(10,13)14)2-5(3)15(9,11)12/h1-2H,8H2,(H2,9,11,12)(H2,10,13,14)/i/hD6 |
InChI-Schlüssel |
IHJCXVZDYSXXFT-YIKVAAQNSA-N |
Isomerische SMILES |
[2H]N([2H])C1=CC(=C(C=C1S(=O)(=O)N([2H])[2H])S(=O)(=O)N([2H])[2H])Cl |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-([1,1'-Biphenyl]-4-yl)thiazol-2-amine](/img/structure/B14767366.png)



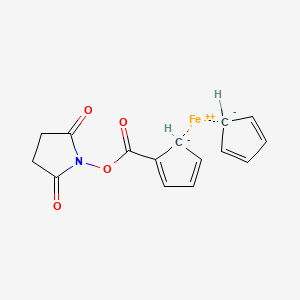


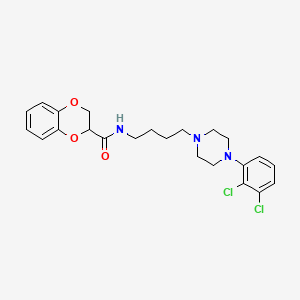

![4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl]butanoic acid ethyl ester](/img/structure/B14767420.png)
![3-Hydroxy-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14767427.png)
